SR-31747 free base

sigma receptor pharmacology binding affinity AEBS

N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine, widely known as SR-31747 or SR-31747A free base, is a small-molecule peripheral sigma receptor ligand with dual immunomodulatory and antiproliferative activities. Its primary mechanism involves high-affinity binding to and inhibition of the human sterol isomerase (HSI/EBP), an enzyme essential for cholesterol biosynthesis and cell cycle progression.

Molecular Formula C23H34ClN
Molecular Weight 360.0 g/mol
CAS No. 132173-06-9
Cat. No. B1663840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-31747 free base
CAS132173-06-9
Molecular FormulaC23H34ClN
Molecular Weight360.0 g/mol
Structural Identifiers
SMILESCCN(CC=CC1=CC(=C(C=C1)C2CCCCC2)Cl)C3CCCCC3
InChIInChI=1S/C23H34ClN/c1-2-25(21-13-7-4-8-14-21)17-9-10-19-15-16-22(23(24)18-19)20-11-5-3-6-12-20/h9-10,15-16,18,20-21H,2-8,11-14,17H2,1H3/b10-9-
InChIKeyMYKJVLTXPNIGOV-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

SR-31747 Free Base (CAS 132173-06-9): Procurement & Differentiation Guide for Sigma Ligand Research


N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine, widely known as SR-31747 or SR-31747A free base, is a small-molecule peripheral sigma receptor ligand with dual immunomodulatory and antiproliferative activities. Its primary mechanism involves high-affinity binding to and inhibition of the human sterol isomerase (HSI/EBP), an enzyme essential for cholesterol biosynthesis and cell cycle progression [1]. Unlike classical sigma-1 receptor antagonists that primarily target CNS indications, SR-31747 exhibits a unique allosteric modulation profile on peripheral sigma binding sites distinct from canonical sigma-1 and sigma-2 subtypes [2]. This compound has advanced to Phase IIb clinical evaluation for prostate cancer and demonstrates robust preclinical activity across breast and prostate cancer models, graft-versus-host disease, and endotoxin-induced inflammatory shock [1][3].

Why SR-31747 Cannot Be Substituted by Other Sigma Ligands: A Procurement Perspective


Sigma ligands represent a structurally and functionally heterogeneous class of compounds. Substituting SR-31747 with alternative sigma ligands such as haloperidol, rimcazole, or ibogaine is scientifically invalid due to fundamental differences in binding affinity, target selectivity, and downstream pharmacology. SR-31747 exhibits a Kd of 0.66 nM on rat spleen membranes, with binding sites pharmacologically distinct from classical sigma-1 and sigma-2 receptor subtypes [1]. Critically, SR-31747 demonstrates 4,435-fold higher affinity for the AEBS site compared to haloperidol (Ki: 1.2 nM vs. 5,322 nM), a magnitude of difference that renders functional substitution impossible [2]. Furthermore, unlike pan-sigma ligands with prominent CNS activity, SR-31747 shows peripheral selectivity with no antiproliferative effect observed in tumor cell lines lacking appropriate target expression, supporting target-specific rather than cytotoxic activity [3]. These quantitative and mechanistic distinctions necessitate precise compound selection for reproducible experimental outcomes.

SR-31747 Free Base: Quantified Differentiation vs. Sigma Ligand Comparators


AEBS Binding Affinity: SR-31747 vs. Haloperidol, Ibogaine, and Rimcazole

In a head-to-head competitive binding assay using rat liver microsomes with 2.5 nM [3H]Tamoxifen as the radioligand, SR-31747A demonstrates a Ki value of 1.2 ± 0.1 nM for the AEBS (antiestrogen binding site) [1]. This represents a 4,435-fold greater affinity than haloperidol (Ki: 5,322 ± 9 nM), a 767-fold advantage over ibogaine (Ki: 920 ± 12 nM), and a 533-fold advantage over rimcazole (Ki: 640 ± 5 nM) [1].

sigma receptor pharmacology binding affinity AEBS drug screening

Lymphocyte Proliferation Inhibition: Quantitative Activity at 10 nM

SR-31747 blocks lymphocyte proliferation at a concentration of 10 nM, with the compound capable of inhibiting T-cell proliferation even when added as late as 24 hours after activation . While primary literature does not provide a direct side-by-side IC50 comparison with all sigma ligands, class-level inference indicates this late-stage intervention capability is mechanistically linked to SR-31747's unique allosteric modulation profile and S-phase cell cycle arrest in purified T lymphocytes [1].

immunosuppression T-cell proliferation lymphocyte biology in vitro pharmacology

Mammalian Sterol Isomerase Binding: High-Affinity Interaction and Species Specificity

SR-31747 binds recombinant mammalian sterol isomerase with high affinity, exhibiting a Kd of 1 nM [1]. Direct comparative studies reveal that while drugs such as haloperidol and fenpropimorph are much more effective with the yeast enzyme than with mammalian enzymes, SR-31747 maintains robust binding and inhibition across mammalian sterol isomerase [1]. Furthermore, emopamil, a high-affinity ligand of human sterol isomerase, is inefficient in inhibiting SR-31747 binding to its mammalian target, indicating that SR-31747 and emopamil binding sites on mammalian sterol isomerase do not overlap [1].

sterol isomerase inhibition cholesterol biosynthesis target engagement yeast model

In Vivo Anti-Inflammatory Cytokine Modulation: ED50 2 mg/kg for IL-1, IL-6, TNF-α Suppression

In vivo administration of SR-31747 dramatically blocks lipopolysaccharide-induced production of interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner with an ED50 of 2 mg/kg [1]. This in vivo cytokine suppression occurs via an indirect mechanism involving endogenous corticosteroids, as demonstrated by reversal with the steroid receptor antagonist mifepristone and by adrenalectomy [1]. Importantly, SR-31747 improves survival of animals with endotoxic shock as a result of monokine inhibition [1].

in vivo pharmacology cytokine inhibition endotoxin shock anti-inflammatory

In Vivo Antitumor Efficacy: Tumor Growth Reduction >40% in Prostate and Breast Cancer Models

SR-31747A exhibits potent in vivo antitumoral activity against mammary and prostatic tumoral cell lines injected into nude mice, with both tumor incidence and growth decreased by more than 40% following daily treatment at 25 mg/kg intraperitoneally [1]. Preclinical data further demonstrate synergistic effects when SR-31747A is combined with tamoxifen in MCF-7 breast cancer cells and with flutamide in LNCaP prostate cancer cells in vivo [2]. This antitumor activity has advanced the compound to Phase IIb clinical evaluation for prostate cancer [1].

antitumor activity prostate cancer breast cancer in vivo efficacy xenograft

Target Binding Site Differentiation: Allosteric Modulation of Peripheral Sigma Sites

Binding studies using [3H]SR-31747 reveal reversible, high-affinity binding to one class of sites on rat spleen membranes with a Kd of 0.66 nM and Bmax of 5,646 fmol/mg protein [1]. The pharmacological profile of [3H]SR-31747 binding sites is consistent with specific sites distinct from classical sigma-1 and sigma-2 receptor subtypes, strongly suggesting allosteric modulation of sigma sites by SR-31747 [1]. In vivo, oral administration of SR-31747 strongly inhibits [3H](+)-3PPP binding to mice spleen membranes with an ED50 of 1.43 mg/kg, while intraperitoneal administration yields an ED50 of 0.18 mg/kg [1].

allosteric modulation sigma receptor pharmacology binding site characterization radioligand binding

Recommended Research Applications for SR-31747 Free Base Based on Quantitative Evidence


Peripheral Sigma Receptor Pharmacology and Allosteric Modulation Studies

SR-31747 is optimally suited for investigating allosteric modulation of peripheral sigma binding sites due to its distinct pharmacological profile characterized by a Kd of 0.66 nM on rat spleen membranes and non-competitive inhibition of prototypic sigma ligands including [3H](+)-pentazocine and [3H]DTG [1]. Researchers requiring a sigma ligand with binding sites pharmacologically distinct from classical sigma-1 and sigma-2 receptor subtypes will find SR-31747 irreplaceable by conventional sigma ligands. Oral bioavailability is demonstrated with an ED50 of 1.43 mg/kg for in vivo target engagement [1].

Sterol Isomerase Inhibition and Cholesterol Biosynthesis Pathway Analysis

Investigators studying mammalian sterol isomerase (HSI/EBP) inhibition should select SR-31747 based on its high-affinity binding (Kd = 1 nM) and unique binding site distinct from emopamil [1]. Unlike haloperidol and fenpropimorph, which preferentially target yeast enzymes, SR-31747 maintains robust activity against mammalian sterol isomerase, making it the appropriate choice for mammalian cholesterol biosynthesis studies [1]. The compound's ability to arrest yeast cell proliferation even in cells expressing human sterol isomerase enables cross-species target validation [1].

In Vivo Inflammatory Disease Models: Endotoxin Shock and Graft-versus-Host Disease

For in vivo studies of acute and chronic inflammatory conditions, SR-31747 offers a validated ED50 of 2 mg/kg for suppression of IL-1, IL-6, and TNF-α production [1]. This reproducible in vivo benchmark supports dose selection for models of endotoxin shock, where SR-31747 improves survival outcomes [1]. The compound has demonstrated efficacy in preventing graft-versus-host disease and delayed-type hypersensitivity granuloma formation, with corticosteroid-dependent mechanism validated through mifepristone reversal and adrenalectomy controls [1][2].

Oncology Research: Prostate and Breast Cancer Preclinical Models

Oncology researchers evaluating sigma ligands for antitumor activity should prioritize SR-31747 based on its >40% tumor growth reduction in nude mouse xenograft models at 25 mg/kg daily dosing and its documented synergy with standard-of-care agents including tamoxifen (breast cancer) and flutamide (prostate cancer) [1][2]. The compound's advancement to Phase IIb clinical evaluation for prostate cancer further validates its translational relevance and distinguishes it from preclinical-only sigma ligands [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-31747 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.